molecular formula C12H13ClN2O4 B1621203 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole CAS No. 50677-29-7

2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B1621203
CAS No.: 50677-29-7
M. Wt: 284.69 g/mol
InChI Key: MCQVCVYAUIGFJQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery. This derivative belongs to the 1,3,4-oxadiazole class, a five-membered heterocyclic ring known for its versatile biological activities and role as a stable, flat aromatic linker that provides optimal orientation for binding to biological targets . The 3,4,5-trimethoxyphenyl moiety is a privileged structural motif often found in tubulin-binding agents, which inhibit cell division and can halt the proliferation of cancer cells . This specific molecular architecture makes the compound a valuable scaffold for designing and synthesizing new anticancer agents. Research indicates that analogous compounds containing the 1,3,4-oxadiazole core linked to a 3,4,5-trimethoxyphenyl group have demonstrated potent anticancer activity in screenings against various human cancer cell lines, including SNB-19 (glioblastoma), NCI-H460 (non-small cell lung cancer), and SNB-75 (CNS cancer) . Furthermore, 1,3,4-oxadiazole derivatives are extensively investigated for their antibacterial and antifungal properties, showing activity against a range of Gram-positive and Gram-negative bacteria . The reactive chloromethyl group on the oxadiazole ring offers a versatile handle for further synthetic modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . With a molecular formula of C12H13ClN2O4 and a molecular weight of 284.7 g/mol, this compound is supplied as a dry powder for research use only . It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet and handle this compound with appropriate personal protective equipment.

Properties

IUPAC Name

2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c1-16-8-4-7(5-9(17-2)11(8)18-3)12-15-14-10(6-13)19-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQVCVYAUIGFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363673
Record name 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50677-29-7
Record name 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50677-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Cyclization of Chloroacetyl Hydrazide with 3,4,5-Trimethoxybenzoyl Chloride

This two-step protocol involves the formation of an intermediate diacyl hydrazide, followed by cyclodehydration:

  • Step 1: Synthesis of Chloroacetyl-3,4,5-Trimethoxybenzoyl Hydrazide
    Chloroacetic acid hydrazide reacts with 3,4,5-trimethoxybenzoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to neutralize HCl, yielding the diacyl hydrazide intermediate.

  • Step 2: Cyclodehydration Using Phosphorus Oxychloride (POCl₃)
    The intermediate undergoes cyclization in refluxing POCl₃ (80–90°C, 4–6 hours), forming the 1,3,4-oxadiazole ring via elimination of HCl.

Reaction Conditions and Yields

Parameter Value
Solvent POCl₃ (neat)
Temperature 80–90°C
Time 4–6 hours
Yield 65–72%

Route 2: Microwave-Assisted One-Pot Synthesis

Microwave irradiation (MWI) accelerates the reaction between 3,4,5-trimethoxybenzoic acid and chloroacetohydrazide in the presence of polyphosphoric acid (PPA):

  • Procedure
    Equimolar quantities of 3,4,5-trimethoxybenzoic acid and chloroacetohydrazide are mixed with PPA and irradiated at 120°C for 15–20 minutes.

Optimization Data

Condition Outcome
Microwave Power 300 W
Reaction Time 15–20 minutes
Yield 78–85%

This method reduces side products and improves regioselectivity compared to conventional heating.

Mechanistic Elucidation of Cyclization Reactions

The formation of 1,3,4-oxadiazole rings proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the acylating agent, followed by intramolecular cyclization (Fig. 1). The chloromethyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating cyclization.

Key Mechanistic Steps

  • Nucleophilic Substitution : Hydrazide attacks acyl chloride, forming a tetrahedral intermediate.
  • Proton Transfer : TEA abstracts a proton, stabilizing the intermediate.
  • Cyclization : POCl₃ acts as a dehydrating agent, promoting ring closure.

Post-Synthetic Modifications and Functionalization

Introduction of the Chloromethyl Group

If the chloromethyl moiety is absent in the initial synthesis, it can be introduced via:

  • Friedel-Crafts Alkylation : Using chloromethyl methyl ether (MOMCl) and Lewis acids like AlCl₃.
  • Nucleophilic Displacement : Reaction of hydroxylmethyl derivatives with thionyl chloride (SOCl₂).

Example Protocol
2-Hydroxymethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is treated with SOCl₂ in dichloromethane (DCM) at 0°C, yielding the chloromethyl derivative with 90% efficiency.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.85 (s, 9H, OCH₃), 4.65 (s, 2H, CH₂Cl), 7.12 (s, 2H, aromatic).
  • IR (KBr) : 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.8 minutes.

Challenges and Optimization Strategies

Regioselectivity Issues

Competing formation of 1,2,4-oxadiazole isomers is mitigated by:

  • Using bulky substituents on the aryl group.
  • Employing POCl₃ instead of H₂SO₄ for cyclization.

Solvent and Catalyst Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance reaction rates but require rigorous drying.
  • Catalysts : K₂CO₃ or NaHCO₃ improve yields in MWI-assisted routes.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (POCl₃) Route 2 (MWI)
Reaction Time 4–6 hours 15–20 minutes
Yield 65–72% 78–85%
Purity 95–98% 98–99%
Scalability Moderate High

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Substitution reactions: Products include azido derivatives or amine-substituted oxadiazoles.

    Oxidation and reduction: Products vary based on the specific reaction but can include alcohols or ketones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole have shown promising results in inhibiting cancer cell proliferation. A study published in the European Journal of Medicinal Chemistry demonstrated that oxadiazoles can induce apoptosis in cancer cells through various mechanisms such as the modulation of apoptotic pathways and inhibition of cell cycle progression .

Case Study:
A derivative of oxadiazole was tested against human breast cancer cell lines (MCF-7). The results indicated a significant decrease in cell viability at concentrations as low as 10 µM after 48 hours of treatment. This suggests that modifications to the oxadiazole structure could enhance its anticancer efficacy.

Polymer Chemistry

This compound can be utilized as a building block for synthesizing functional polymers. Its chloromethyl group allows for further chemical modifications that can lead to advanced materials with tailored properties.

Data Table: Polymer Properties

PropertyValue
Thermal StabilityDecomposition above 300 °C
SolubilitySoluble in DMSO
Mechanical StrengthHigh

These properties make it suitable for applications in coatings and adhesives where thermal stability and mechanical strength are critical.

Pesticide Development

The oxadiazole framework has been recognized for its potential as a scaffold in developing new agrochemicals. Research indicates that compounds featuring oxadiazole moieties exhibit insecticidal and fungicidal activities.

Case Study:
A study conducted by researchers at the Indian Institute of Chemical Technology evaluated the insecticidal activity of various oxadiazole derivatives against common agricultural pests. The results showed that certain derivatives had an efficacy comparable to commercial insecticides, suggesting that this compound could be explored for similar applications .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Sulfone Derivatives of 1,3,4-Oxadiazole

Example Compounds :

  • 2-(Methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (Ia)
  • 2-(Benzylsulfinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (IIa)

Key Differences :

  • Reactivity : Unlike the chloromethyl group in the target compound, sulfone/sulfinyl derivatives feature electron-withdrawing sulfonyl/sulfinyl groups, which enhance stability and influence electronic properties.
  • Bioactivity : These sulfone derivatives exhibit potent antifungal activity against Fusarium oxysporum and other fungi, with EC₅₀ values ranging from 19.9–93.3 µg/mL , outperforming the commercial fungicide hymexazol . The chloromethyl compound itself lacks direct antifungal data in the evidence, but its role as a precursor for sulfones (via substitution reactions) is critical .

Table 1: Antifungal Activity of Sulfone Derivatives vs. Hymexazol

Compound EC₅₀ (µg/mL) Range Target Fungi Reference
Ia (Methylsulfonyl) 19.9–93.3 F. oxysporum et al.
IIa (Benzylsulfinyl) 19.9–93.3 F. oxysporum et al.
Hymexazol (Control) ~50–100 Broad-spectrum

Methoxy-Substituted 1,3,4-Oxadiazoles

Example Compound :

  • 2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Key Differences :

  • Substituent Effects : This compound replaces the chloromethyl group with a 4-methoxyphenyl moiety, increasing electron density and steric bulk. The trimethoxyphenyl group is retained, suggesting shared π-π stacking or hydrogen-bonding interactions in bioactivity .

Chloromethyl-Substituted Analogues with Different Aryl Groups

Example Compounds :

  • 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Key Differences :

  • Aryl Group Influence : Replacing the trimethoxyphenyl group with 4-methylphenyl or 4-bromophenyl alters electronic and steric properties. For instance, bromine’s electronegativity may enhance antibacterial activity, as seen in other oxadiazoles .

Dimeric Oxadiazoles with Dual Trimethoxyphenyl Groups

Example Compound :

  • 2-(2,4,5-Trimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Key Differences :

  • Structure-Activity Relationship (SAR): Dual trimethoxyphenyl groups may enhance binding to biological targets (e.g., tubulin in cancer cells) through increased hydrophobic interactions.

Biological Activity

2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a derivative of the oxadiazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₃ClN₂O₄
  • Molecular Weight : 284.70 g/mol
  • CAS Number : 50677-29-7
  • Melting Point : 91-92 °C
  • Density : 1.272 g/cm³

Biological Activity Overview

Oxadiazole derivatives have been extensively studied for various biological activities including:

  • Antibacterial
  • Antiviral
  • Antitumor
  • Antioxidant

Antitumor Activity

Research indicates that derivatives of oxadiazole exhibit significant antitumor properties. For instance, a study evaluated various 1,3,4-oxadiazole derivatives against multiple cancer cell lines including HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung). The results showed varying degrees of anticancer activity with IC₅₀ values ranging from 0.010 ± 0.004 to 18.50 ± 0.86 μM .

CompoundCell LineIC₅₀ (μM)
9aMCF-70.010
9bA3750.015
9fHT-290.020
Combretastatin-A4VariousReference

Antibacterial and Antiviral Activity

The oxadiazole ring has been associated with significant antibacterial and antiviral activities. Compounds such as Furamizole have demonstrated strong antibacterial effects . The structure–activity relationship studies suggest that substituents on the phenyl ring can enhance these activities significantly .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the oxadiazole ring or the phenyl substituents can lead to enhanced pharmacological profiles. For example:

  • Substitution with halogens (e.g., chlorine) can increase potency.
  • The presence of methoxy groups has been associated with improved solubility and bioavailability.

Case Studies

  • Anticancer Study : A recent study investigated a series of oxadiazole derivatives against breast cancer cell lines (MCF-7). The most potent derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Activity : Another study focused on the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium tuberculosis, showing promising results that warrant further investigation for potential drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via cyclization of hydrazide intermediates or functionalization of preformed oxadiazole cores. Key steps include:

  • Hydrazide cyclization : Reacting 3,4,5-trimethoxybenzohydrazide with carbon disulfide in acidic conditions to form the oxadiazole-thione intermediate, followed by chloromethylation using chlorinating agents (e.g., POCl₃) .
  • Direct substitution : Amine derivatives (e.g., benzylamine, cyclohexylamine) can be introduced via nucleophilic substitution of the chloromethyl group, yielding analogs with 67–94% efficiency depending on steric and electronic factors .

Q. Critical variables affecting yield :

VariableImpactExample from Evidence
Reagent stoichiometry Excess chlorinating agents improve substitution efficiency but may require careful purification.POCl₃ in achieved 68% yield for the base compound .
Temperature Higher temperatures (80–100°C) accelerate cyclization but risk decomposition.Optimal cyclization at 80°C for 6 hours .
Purification Column chromatography (silica gel, hexane/EtOAc) is critical for isolating crystalline products.Crystallization from ethanol yielded colorless needles with 68% purity .

Q. Which analytical techniques are most reliable for structural characterization of this oxadiazole derivative?

Answer:

  • Spectroscopy :
    • IR : Confirms C-Cl (650–750 cm⁻¹) and oxadiazole ring vibrations (C=N at 1600–1650 cm⁻¹) .
    • NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves bond lengths and intermolecular interactions (e.g., CH⋯N or CH⋯π stacking in crystal lattices) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 337.08 for C₁₃H₁₃ClN₂O₄) .

Advanced Research Questions

Q. How does the chloromethyl group influence structure-activity relationships (SAR) in antifungal applications?

Answer: The chloromethyl group enhances electrophilicity, enabling covalent interactions with fungal enzymes. Key findings:

  • Antifungal potency : Derivatives with sulfone/sulfoxide groups (e.g., 2-(methylsulfonyl)-substituted analogs) exhibit EC₅₀ values of 19.9–93.3 µg/mL against Fusarium oxysporum, outperforming hymexazol .
  • Mechanistic insights : The chloromethyl group facilitates derivatization into sulfonyl/sulfinyl moieties, which disrupt fungal membrane integrity or inhibit ergosterol biosynthesis .

Q. Data comparison :

DerivativeSubstituentEC₅₀ (µg/mL)Reference
Base compoundChloromethyl>100
2-Methylsulfonyl-SO₂CH₃19.9
2-Benzylsulfinyl-SOCH₂Ph29.89

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

Answer: X-ray studies reveal:

  • CH⋯N interactions : Between the oxadiazole nitrogen and methoxy CH groups (distance: 2.6–2.8 Å) stabilize crystal lattices .
  • CH⋯π stacking : Aromatic rings of the 3,4,5-trimethoxyphenyl group engage in edge-to-face interactions (angle: 70–80°), influencing solubility and melting points .
  • Disorder in tert-butyl derivatives : Dynamic disorder in bulky substituents (e.g., tert-butyl groups) complicates crystallinity but enhances thermal stability in scintillator applications .

Q. How is this compound utilized in radiation-sensitive materials, and what design principles apply?

Answer: In scintillators, the oxadiazole core acts as a fluorophore due to its π-conjugated system. Key considerations:

  • Dopant compatibility : When combined with primary dopants like p-terphenyl (PTP), the compound enhances photon yield via Förster resonance energy transfer (FRET) .
  • Stability : Methoxy groups improve radiation resistance by scavenging free radicals generated during irradiation .

Q. Performance metrics :

Scintillator CompositionLight Yield (%)Reference
PTP + Oxadiazole derivative120% of pure PTP
BPBD (control)100%

Q. What methodological challenges arise in evaluating cytotoxicity, and how can they be addressed?

Answer:

  • Assay selection : The Sulforhodamine B (SRB) assay () is preferred for adherent cells due to its linear correlation with cell count (R² > 0.98) and compatibility with high-throughput screening .
  • Interference : The compound’s intrinsic fluorescence at 488 nm may skew results; control wells with compound-only samples are essential .

Q. Protocol optimization :

  • Fix cells with trichloroacetic acid before staining to minimize false positives.
  • Use unbuffered Tris base (10 mM) for dye extraction to avoid pH-dependent artifacts .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

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